4-((4-methoxyphenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide
Description
This compound is a butanamide derivative featuring a 4-methoxyphenylthio substituent and a 2-methyltetrahydrocyclopenta[c]pyrazole moiety.
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfanyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-21-18(15-5-3-6-16(15)20-21)19-17(22)7-4-12-24-14-10-8-13(23-2)9-11-14/h8-11H,3-7,12H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPWTHPCMWHVFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)CCCSC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((4-methoxyphenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide is a synthetic derivative that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₃O₂S
- Molecular Weight : 345.45 g/mol
The compound features a thioether functional group linked to a tetrahydrocyclopenta pyrazole moiety, which is known to influence its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing the 4-methoxyphenyl group have shown moderate to strong inhibitory effects against various bacterial strains. A study reported that certain related compounds displayed IC50 values in the range of 1.13 to 6.28 µM against urease and acetylcholinesterase (AChE), indicating promising antibacterial activity .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. Specifically, it has been evaluated for its ability to inhibit key enzymes such as AChE and urease. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease. The compound's structural analogs have demonstrated IC50 values that suggest effective inhibition, which may be beneficial in therapeutic applications .
Neuroprotective Effects
In vitro studies indicate that compounds with the tetrahydrocyclopenta scaffold exhibit neuroprotective effects against amyloid-beta-induced apoptosis in neuronal cells. This suggests that the compound may possess potential therapeutic benefits for neurodegenerative conditions .
Case Studies
- Study on Enzyme Inhibition : A series of synthesized compounds including derivatives of the target molecule were evaluated for their enzyme inhibitory activities. The results indicated strong inhibition against urease and moderate inhibition against AChE, with implications for treating conditions like peptic ulcers and Alzheimer's disease .
- Neuroprotective Studies : Another study explored the neuroprotective properties of similar compounds in models of neuronal injury. The results showed significant protection against cell death induced by oxidative stress, suggesting a potential avenue for developing treatments for neurodegenerative diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The thioether moiety may facilitate interactions with enzyme active sites, leading to competitive inhibition.
- Neuroprotective Pathways : The tetrahydrocyclopenta structure is believed to modulate pathways involved in oxidative stress response and apoptosis regulation.
Comparison with Similar Compounds
Structural Comparisons
Key structural features and analogs :
Analysis :
- The target compound’s cyclopenta[c]pyrazole core (shared with and ) is associated with kinase inhibition and metabolic stability due to its rigid, planar structure .
- Compared to the thieno[3,4-c]pyrazole in , the cyclopenta[c]pyrazole core may confer higher lipophilicity, affecting blood-brain barrier penetration .
Comparison with and :
- details triazole-thione synthesis via hydrazinecarbothioamides, contrasting with the target’s pyrazole-based route.
- uses HPLC purification and NMR validation , suggesting the target compound’s synthesis may require similar rigorous characterization .
Theoretical Activity :
- The thioether linkage (shared with ’s GLUT4 inhibitors) may modulate glucose metabolism or kinase pathways .
- The methoxy group could enhance solubility compared to halogenated analogs (e.g., ’s fluorophenyl), reducing toxicity risks .
Pharmacokinetic Insights :
- The butanamide chain (as in ’s 4-Methoxybutyrylfentanyl) may confer moderate plasma protein binding and hepatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
